![molecular formula C29H25ClFN5O4S B2509995 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1037293-43-8](/img/structure/B2509995.png)
3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H25ClFN5O4S and its molecular weight is 594.06. The purity is usually 95%.
BenchChem offers high-quality 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
The synthesis and biological evaluation of quinazoline derivatives have been explored in various studies. For instance, Markosyan et al. (2008) investigated the synthesis of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their effects on brain monoamine oxidase (MAO) activity and antitumor activities using mouse tumor models. These compounds demonstrated moderate therapeutic effects, including tumor growth suppression (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties and tested their antioxidant and anticancer activities. Notably, some derivatives showed antioxidant activity surpassing that of ascorbic acid and exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting the potential of structurally complex quinazolines as therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Synthesis and Herbicidal Activities
Luo et al. (2008) synthesized novel triazolinone derivatives with potential herbicidal activities. Their research highlights the design and synthesis of compounds targeting specific biological pathways, such as the inhibition of protoporphyrinogen oxidase (Protox), demonstrating the diverse applications of these compounds in agriculture (Luo, Jiang, Wang, Chen, & Yang, 2008).
Antibacterial and Antifungal Activities
Ammar et al. (2016) focused on the synthesis of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, assessing their antibacterial and antifungal activities. Their work demonstrates the potential of these compounds in developing new antimicrobial agents, with some showing significant activities against various microbial strains (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
properties
IUPAC Name |
3-[5-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClFN5O4S/c1-40-24-12-10-19(14-21(24)30)33-26(38)16-41-29-35-22-5-3-2-4-20(22)27-34-23(28(39)36(27)29)11-13-25(37)32-15-17-6-8-18(31)9-7-17/h2-10,12,14,23H,11,13,15-16H2,1H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTWCELWECFTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

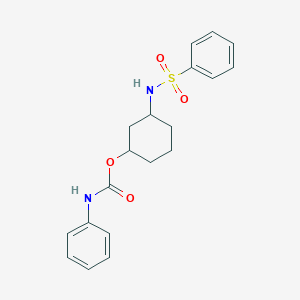
![N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2509917.png)

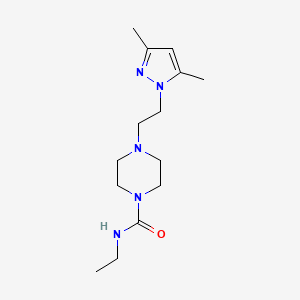
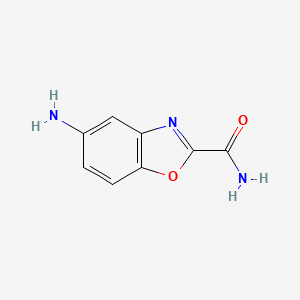
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate](/img/structure/B2509923.png)
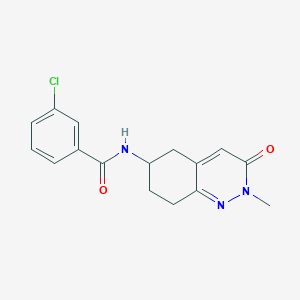
![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)
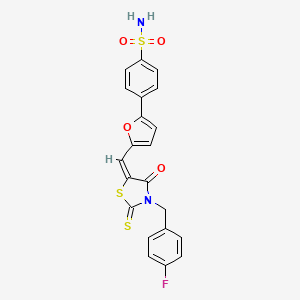
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
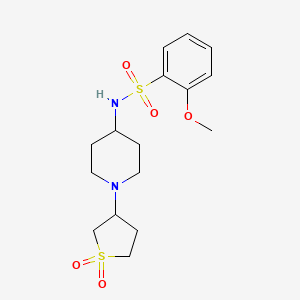

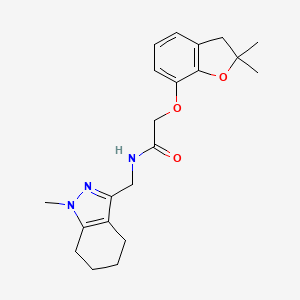
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)